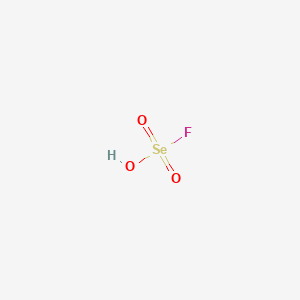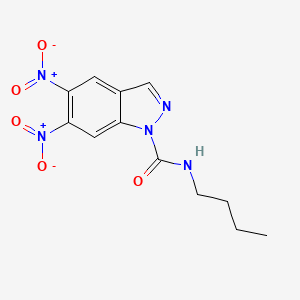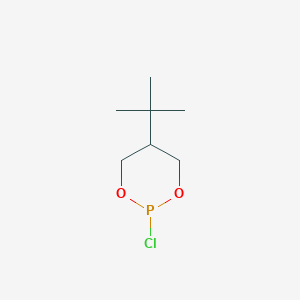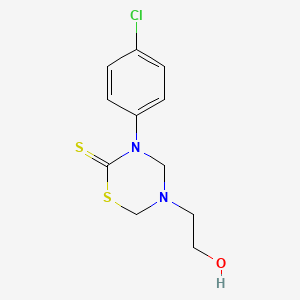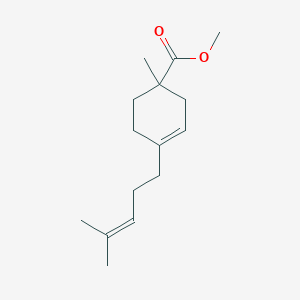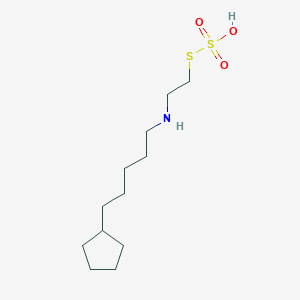
Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) is a chemical compound with a complex structure that includes a thiol group, an amino group, and a sulfate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(5-cyclopentylpentyl)amine, followed by sulfation. The sulfation process can be achieved using various reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the sulfation reaction. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfate ester can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The sulfate ester can participate in sulfation reactions, modifying the activity of various biomolecules. These interactions can influence cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar structure but lacking the amino and sulfate ester groups.
Methanethiol: Another thiol compound with a shorter carbon chain.
Butanethiol: A thiol compound with a longer carbon chain.
Uniqueness
Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
21208-99-1 |
|---|---|
Fórmula molecular |
C12H25NO3S2 |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
5-(2-sulfosulfanylethylamino)pentylcyclopentane |
InChI |
InChI=1S/C12H25NO3S2/c14-18(15,16)17-11-10-13-9-5-1-2-6-12-7-3-4-8-12/h12-13H,1-11H2,(H,14,15,16) |
Clave InChI |
FLPBHSKQKWBWDM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



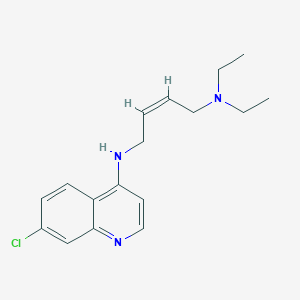
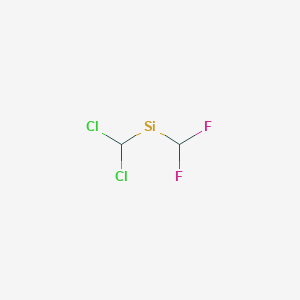
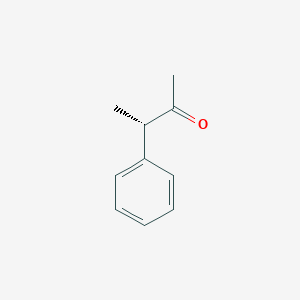
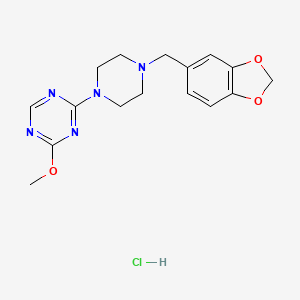
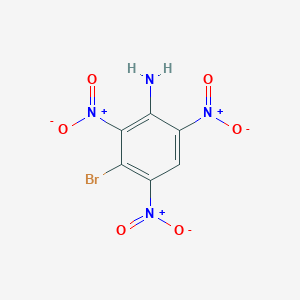
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
